Product packaging for Hispidol B(Cat. No.:CAS No. 78739-39-6)

Hispidol B

Cat. No.: B2581265
CAS No.: 78739-39-6
M. Wt: 476.742
InChI Key: MVWLZBQPRMCRKT-XXKDMKEOSA-N
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Description

Botanical Sources and Distribution

Hispidol (B191410) B, also referred to as 3S,23S,24R,25-tetrahydroxytirucall-7-ene, is found in several plant species. researchgate.netcapes.gov.br Its presence has been documented in both Leguminous plants and species belonging to the Meliaceae and Rutaceae families.

Leguminous Plants (e.g., Glycine max, Retama raetam, Medicago truncatula)

Hispidol, also known as 6,4'-dihydroxyaurone, has been isolated from the soybean (Glycine max). benthamdirect.commdpi.comnih.govcaymanchem.comnih.gov It is also present in the seeds of Lygos raetam (often referred to as Retama raetam) and in cell cultures of Medicago truncatula. benthamdirect.commdpi.commdpi.comknapsackfamily.comresearchgate.net Hispidol is described as a phytoalexin natural flavonoid isolated from legume plants including soybean, Retama raetam, and Medicago truncatula. mdpi.comresearchgate.net

Meliaceae Family Species (e.g., Turraea pubescens, Trichilia hispida, Simaba multiflora, Walsura piscidia)

Hispidol B is present in Turraea pubescens, Trichilia hispida, Simaba multiflora, and Walsura piscidia. benthamdirect.com this compound was first isolated from Trichilia hispida Penning. (Meliaceae). publish.csiro.auresearchgate.netnih.gov It has also been confirmed as a constituent of Simaba multiflora. researchgate.netcapes.gov.brresearchgate.netplantaedb.com

Rutaceae Family Species (e.g., Phellodendron chinense, Phellodendron amurense, Poncirus trifoliata Rafinesque)

This compound is present in Phellodendron chinense and Phellodendron amurense. benthamdirect.compublish.csiro.aucapes.gov.brresearchgate.net this compound 25-methyl ether has been isolated from the fruits of Poncirus trifoliata Rafinesque. benthamdirect.comnih.govkist.re.krkist.re.krresearchgate.net

Meliaceae Family (Cedrela sinensis)

This compound has been isolated from the cortex of Cedrela sinensis (Meliaceae). egrowth.co.jpnih.govresearchgate.netresearchgate.net

Meliaceae Family (Toona Ciliata)

While Hispidol A has been isolated from Toona Ciliata, this compound is also listed as a constituent of Toona sinensis (A. Juss.) Roem., which belongs to the Meliaceae family. benthamdirect.comnih.gov

Here is a summary of the botanical sources of this compound:

Plant FamilySpecies
LeguminosaeGlycine max
LeguminosaeRetama raetam (Lygos raetam)
LeguminosaeMedicago truncatula
MeliaceaeTurraea pubescens
MeliaceaeTrichilia hispida
MeliaceaeSimaba multiflora
MeliaceaeWalsura piscidia
RutaceaePhellodendron chinense
RutaceaePhellodendron amurense
RutaceaePoncirus trifoliata Rafinesque (as this compound 25-methyl ether) benthamdirect.comnih.govkist.re.krkist.re.krresearchgate.net
MeliaceaeCedrela sinensis
MeliaceaeToona sinensis (Toona Ciliata) benthamdirect.comnih.gov

Advanced Isolation Techniques

Metabolic profiling of Medicago truncatula cell cultures using high-performance liquid chromatography coupled with photodiode and mass spectrometry revealed the accumulation of hispidol. benthamdirect.comresearchgate.netoup.com Large-scale elicitation experiments using liquid suspension cell cultures and elicitors have been conducted to generate integrated global datasets (transcriptome, proteome, and metabolome) to facilitate gene discovery and novel insight into stress responses associated with natural product pathways in Medicago truncatula. oup.com

Isolation of triterpenoids, including this compound, from plant materials like the cortex of Cedrela sinensis has involved a series of column chromatography techniques, including Diaion HP-20, activated charcoal, silica (B1680970) gel column, and HPLC. researchgate.netresearchgate.net Structures of isolated compounds are typically elucidated using spectroscopic data, such as 2D NMR experiments, and sometimes confirmed by methods like X-ray crystallography. researchgate.netnih.govresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O4 B2581265 Hispidol B CAS No. 78739-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWLZBQPRMCRKT-ZAVAKTSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318432
Record name Hispidol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78739-39-6
Record name Hispidol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78739-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hispidol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies of Hispidol B

Advanced Isolation Techniques

Chromatographic Separations for Hispidol (B191410) B Enrichment

Chromatographic techniques are widely used for the separation and purification of natural products, including Hispidol B grinnell.edufrontiersin.orgresearchgate.net. These methods separate components of a mixture based on their differential adsorption onto a stationary phase versus their solubility in a mobile phase itmedicalteam.pl. Components with a greater affinity for the mobile phase move faster, leading to separation itmedicalteam.pl.

Column chromatography is a common technique employed for the enrichment of this compound nih.govresearchgate.netitmedicalteam.pl. This method involves a stationary phase packed into a column, and the sample is eluted through the column using a mobile phase itmedicalteam.pl. Different types of column chromatography, such as silica (B1680970) gel and reversed-phase chromatography, can be utilized grinnell.edufrontiersin.org. For instance, this compound has been isolated from fractions obtained through silica gel column chromatography using solvent mixtures like petroleum ether/ethyl acetate (B1210297) nih.gov.

High-performance liquid chromatography (HPLC) is a powerful tool for achieving high-resolution separation and purification of compounds grinnell.edufrontiersin.orgitmedicalteam.pl. HPLC can be coupled with detectors such as photodiode array (PDA) and mass spectrometry (MS) for the analysis and identification of isolated compounds oup.com. Preparative HPLC can be used to isolate larger quantities of purified compounds grinnell.edu. Flash chromatography, a rapid form of preparative column chromatography, can also be employed for rapid separation itmedicalteam.pl.

Research findings indicate that chromatographic methods are effective in isolating this compound from plant extracts. For example, studies on Medicago truncatula cell cultures utilized HPLC coupled to PDA and MS detection to reveal the accumulation of Hispidol as a major induced secondary metabolite oup.com.

Spectroscopic Approaches for Purity Assessment

Spectroscopic techniques are essential for the structural characterization and purity assessment of isolated compounds like this compound grinnell.eduijrar.org. These methods provide detailed information about the compound's molecular structure and can detect the presence of impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation grinnell.edu. Both ¹H and ¹³C NMR spectra provide characteristic signals that help confirm the identity and structure of a purified compound nih.govmdpi.comtaylorandfrancis.com. Referencing NMR spectra to internal standards like Tetramethylsilane (TMS) is a common practice taylorandfrancis.com.

Mass spectrometry (MS) is another crucial spectroscopic method used in conjunction with chromatography (e.g., HPLC-MS) to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification and purity assessment oup.comnih.govgrinnell.edumdpi.com. High-resolution mass spectrometry (HRMS) provides more precise mass measurements nih.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy can also be used for the analysis of compounds that absorb UV-Vis light, such as aurones like this compound, which have characteristic absorption maxima caymanchem.comcaymanchem.com. Spectrophotometric analysis, in general, plays a significant role in assessing drug purity by identifying impurities and degradants ijrar.org.

The purity of isolated compounds is often evaluated by HPLC, where the purity is determined based on the peak area of the compound relative to the total peak area in the chromatogram nih.govmdpi.com. Spectroscopic data, including NMR and MS, are then used to confirm the structure and ensure the absence of significant impurities nih.govmdpi.com.

Data Table: Natural Sources of this compound

Plant SpeciesReference
Glycine max (Soybean) nih.govcaymanchem.commdpi.commdpi.com
Retama raetam nih.govmdpi.comresearchgate.net
Medicago truncatula mdpi.commdpi.comoup.comresearchgate.net
Aphanamixis polystachya nih.gov

Biosynthetic Pathways and Genetic Regulation of Hispidol B

Overview of Flavonoid Biosynthesis in Plants

Flavonoids represent a diverse group of plant secondary metabolites characterized by a C15 benzene (B151609) ring structure (C6-C3-C6). mdpi.commdpi.comnih.gov Their biosynthesis originates from the phenylpropanoid pathway, which converts phenylalanine into 4-coumaroyl-CoA through the action of key enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). frontiersin.orgmdpi.comfrontiersin.org 4-Coumaroyl-CoA then serves as a central precursor for the various branches of the flavonoid pathway, leading to the formation of different flavonoid subclasses including chalcones, flavanones, flavones, flavonols, anthocyanins, and aurones. mdpi.comnih.govfrontiersin.orgresearchgate.net The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which condenses 4-coumaroyl-CoA with malonyl-CoA to produce chalcones. mdpi.comresearchgate.net

Hispidol (B191410) B Integration within the Phenylpropanoid Pathway

Hispidol B, an aurone (B1235358), is synthesized directly from the chalcone isoliquiritigenin (B1662430). nih.govresearchgate.netoup.com While chalcone isomerase typically acts on chalcones to form flavanones, aurones like hispidol represent an exception to this route, being directly synthesized from their chalcone precursors. nih.govoup.com This positions this compound biosynthesis as a branch originating from the chalcone intermediate within the broader phenylpropanoid and flavonoid metabolic network. nih.govresearchgate.netoup.com Studies in Medicago truncatula cell cultures suggest that this compound accumulation can occur as a result of metabolic spillover when the pool of its precursor, isoliquiritigenin, builds up, indicating a degree of plasticity in plant secondary metabolism. nih.govoup.comresearchgate.netebi.ac.uk

Enzymatic Systems Involved in this compound Formation

The conversion of isoliquiritigenin to this compound is an oxidative process catalyzed by specific enzymatic systems. nih.govoup.com

Role of Peroxidases (e.g., MtPRX1, MtPRX2, MtPRX3)

Research in Medicago truncatula has strongly implicated peroxidases in this compound biosynthesis. nih.govcore.ac.ukdntb.gov.ua Specifically, three peroxidases, MtPRX1, MtPRX2, and MtPRX3, were found to be coordinately induced with the accumulation of hispidol in elicited cell cultures. nih.govresearchgate.netebi.ac.ukcore.ac.ukdntb.gov.ua In vitro studies with recombinant proteins expressed in Escherichia coli demonstrated that MtPRX1 and MtPRX2 exhibit aurone synthase activity, catalyzing the oxidation of isoliquiritigenin to hispidol. nih.govresearchgate.netebi.ac.ukdntb.gov.ua While MtPRX3 also catalyzes this compound biosynthesis, it produces a greater quantity of a byproduct, a quinone methide-like compound (QVE), suggesting it is less specific for this compound formation compared to MtPRX1 and MtPRX2. nih.gov Enzymatic assays revealed that MtPRX2 and MtPRX3 have an activity optimum at pH 5, consistent with localization in the acidic environment of the vacuole, while MtPRX1 showed an optimum at pH 6. oup.com

Oxidative Transformation of Precursors (e.g., Isoliquiritigenin)

The biosynthesis of this compound from isoliquiritigenin involves an oxidative transformation. nih.govoup.com An alternate mechanism proposed for aurone biosynthesis, including this compound, involves a hydrogen peroxide (H₂)O₂-dependent peroxidase that catalyzes the oxidation of isoliquiritigenin to a 2-(α-hydroxybenzyl)coumaranone derivative, which then spontaneously dehydrates to form the aurone. nih.govoup.com The proposed pathway initiated by peroxidases like MtPRX1, MtPRX2, and MtPRX3 involves the generation of a phenoxy radical from isoliquiritigenin, followed by nonenzymatic steps including radical rearrangement, oxygenation, and epoxide cyclization. nih.govoup.com

Chemical Synthesis and Derivatization Strategies for Hispidol B Analogues

Total Synthesis Approaches for Hispidol (B191410) B Core Structure

Total synthesis of the Hispidol B core structure often relies on condensation reactions between appropriately substituted 3-coumaranones and aldehydes. The key step in forming the benzylidene double bond is typically a cross-aldol condensation followed by dehydration. sigmaaldrich.comwikipedia.org

Acid-Catalyzed Cross-Aldol Condensation Methodologies

Acid-catalyzed cross-aldol condensation is a common method for synthesizing aurones, including this compound analogues. nih.govnih.govmdpi.commasterorganicchemistry.com In this approach, an acid catalyst, such as HCl, is added to a solution containing the 3-coumaranone derivative and a substituted benzaldehyde (B42025) in a solvent like methanol (B129727) or ethanol. nih.govmdpi.comtandfonline.com The mixture is typically heated to facilitate the reaction. mdpi.comtandfonline.com The mechanism involves the acid-catalyzed formation of an enol from the 3-coumaranone, followed by nucleophilic attack on the protonated carbonyl of the aldehyde. masterorganicchemistry.comlibretexts.org Subsequent dehydration of the intermediate β-hydroxy carbonyl compound yields the α,β-unsaturated carbonyl system characteristic of the aurone (B1235358) core. sigmaaldrich.comwikipedia.orglibretexts.org

Base-Catalyzed Cross-Aldol Condensation Methodologies

Base-catalyzed cross-aldol condensation is another widely used method for the synthesis of this compound analogues. nih.govmdpi.comtandfonline.com This method involves the use of a base, such as KOH, to deprotonate the α-carbon of the 3-coumaranone derivative, generating a reactive enolate ion. wikipedia.orglibretexts.orgmagritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.orgmagritek.com The resulting aldol (B89426) product undergoes dehydration under the reaction conditions to form the conjugated enone system of the aurone. sigmaaldrich.comwikipedia.orglibretexts.org Similar to the acid-catalyzed method, the reaction is typically carried out in a solvent like methanol or ethanol, often with heating. mdpi.comtandfonline.com

Precursor Reactants (e.g., 6-hydroxy-3-coumaranone, 6-methoxy-3-coumaranone with substituted aldehydes)

The choice of precursor reactants is critical for synthesizing this compound and its analogues with specific substitution patterns. Key coumaranone derivatives used include 6-hydroxy-3-coumaranone and 6-methoxy-3-coumaranone. nih.govmdpi.com

6-Hydroxy-3-coumaranone is a common starting material for this compound analogues that retain a hydroxyl group at the C-6 position of the benzofuranone core. nih.govnih.govmdpi.com This compound can be synthesized or is commercially available. fishersci.casigmaaldrich.comlabsolu.ca

6-Methoxy-3-coumaranone is utilized for the synthesis of this compound analogues featuring a methoxy (B1213986) group at the C-6 position. nih.govmdpi.com This precursor can be prepared by methylating 6-hydroxy-3-coumaranone, for example, using methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. nih.govmdpi.com

These coumaranone derivatives are then condensed with various substituted aldehydes to introduce different functionalities onto the benzylidene ring (ring B) of the aurone structure. nih.govnih.gov The nature and position of substituents on the aldehyde determine the substitution pattern on the B-ring of the resulting this compound analogue. nih.gov

Semisynthesis of this compound Derivatives and Analogues

Semisynthesis involves modifying the structure of this compound or closely related aurones to create new derivatives and analogues. This approach is particularly useful for introducing specific functional groups at desired positions.

O6-Aminoalkyl Modification Strategies

Modification at the O6 position (the hydroxyl group at the C-6 position of the benzofuranone core) is a common strategy for generating this compound derivatives. O6-aminoalkyl modifications involve attaching an aminoalkyl chain to the oxygen atom at the C-6 position. nih.govnih.gov This is typically achieved through an alkylation reaction. nih.gov For instance, this compound analogues with diverse methoxylation patterns on ring B can be synthesized and then subjected to O6-alkylation using appropriate commercially available aminoalkyl chlorides. nih.gov The reaction can be carried out in the presence of a base like anhydrous potassium carbonate in a solvent such as refluxing acetone. nih.gov The resulting O6-aminoalkyl hispidol analogues can then be converted into salt forms, such as HCl salts. nih.gov

Research findings indicate that the nature of the aminoalkyl moiety and the methoxylation pattern on ring B can influence the biological activity of these derivatives. nih.gov For example, studies have explored the impact of different amino groups (e.g., diethylamine, cycloalkylamines) and linker lengths on the activity of O6-aminoalkyl-hispidol analogues. nih.gov

O4′-Benzyl Derivatization Approaches

Derivatization at the O4′ position (the hydroxyl group at the C-4′ position of the benzylidene ring) is another strategy for creating this compound analogues. O4′-benzyl derivatization involves the introduction of a benzyl (B1604629) group or a substituted benzyl group at this hydroxyl position. While the provided search results did not yield specific details on O4'-benzyl derivatization of this compound itself, benzylation is a common method for protecting or modifying phenolic hydroxyl groups in organic synthesis. This typically involves reacting the hydroxyl group with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

Based on the general principles of phenolic derivatization and the synthesis of related aurone analogues, O4′-benzyl derivatization of this compound would likely involve reacting this compound with a benzyl halide or a substituted benzyl halide under basic conditions to form an ether linkage at the 4′ position. Further research would be needed to detail specific reagents, conditions, and reported examples of O4′-benzyl derivatization of this compound.

Here is an interactive data table summarizing some of the precursor reactants and reaction conditions mentioned:

Synthesis ApproachCatalyst TypeCoumaranone PrecursorAldehyde ReactantSolventTemperature
Total Synthesis (Cross-Aldol Condensation)Acid (e.g., HCl)6-hydroxy-3-coumaranone or 6-methoxy-3-coumaranoneDiversely substituted aldehydesMethanol or EthanolHeated (e.g., 60-70 °C)
Total Synthesis (Cross-Aldol Condensation)Base (e.g., KOH)6-hydroxy-3-coumaranone or 6-methoxy-3-coumaranoneDiversely substituted aldehydesMethanol or EthanolHeated (e.g., 60 °C)
Semisynthesis (O6-Aminoalkyl Modification)Base (e.g., K₂CO₃)Hispidol analogues with 6-OHAminoalkyl chloridesRefluxing AcetoneReflux

Positional Scanning of Ring B for Structural Diversity

Positional scanning of Ring B is a strategy employed to investigate the impact of different substitution patterns on the biological activity of Hispidol analogues. researchgate.nettandfonline.com This involves systematically introducing various functional groups, such as hydroxyl and methoxy moieties, at different positions on the Ring B of the aurone scaffold. researchgate.net

Hispidol naturally possesses a hydroxyl group at the C-4' position of Ring B. researchgate.net To explore structural diversity and its effect on activity, this hydroxyl group can be translocated to other positions on Ring B, such as C-2' and C-3'. researchgate.net Additionally, libraries are designed to include members with diverse dihydroxylation and trihydroxylation patterns on Ring B. researchgate.net The inclusion of monomethoxylated, diverse dimethoxylation, and trimethoxylation patterns on Ring B is also considered to investigate the impact of these modifications. researchgate.net

Research findings indicate that the substitution pattern on Ring B significantly influences the activity of Hispidol analogues, particularly their inhibitory potential against enzymes like MAO-B. tandfonline.comnih.gov For instance, studies on Hispidol analogues with hydroxylated/methoxylated Ring B have identified several methoxylated analogues as highly selective potential MAO-B inhibitors with promising anti-neuroinflammatory effects. nih.gov Specific trimethoxylation patterns on Ring B, such as the 3',4',5'-trimethoxylated pattern, have shown excellent activity in certain analogues. nih.gov

The positional scanning approach helps in understanding the structure-activity relationship (SAR) and identifying key positions on Ring B that are crucial for desired biological effects. researchgate.net

Library Design and Combinatorial Synthetic Methodologies

The design of libraries of Hispidol analogues often focuses on introducing structural variations at specific positions of the aurone scaffold, particularly on Ring B. researchgate.net These libraries are then evaluated for their biological activities, such as enzyme inhibition and anti-neuroinflammatory properties. benthamdirect.comresearchgate.net

Combinatorial synthetic methodologies are utilized to efficiently generate diverse sets of Hispidol analogues for screening. nih.govrroij.com Combinatorial chemistry involves the systematic and repetitive covalent connection of different building blocks to yield a large array of diverse molecular entities. unu-merit.nl This approach allows for the rapid synthesis of numerous compounds, significantly accelerating the drug discovery process. rroij.com

For Hispidol analogues, library design can involve maintaining or modifying the characteristic C-6 hydroxy substitution pattern of Ring A while introducing diverse substitution patterns on Ring B. researchgate.net The choice of functional groups for derivatization on Ring B, such as hydroxyl and methoxy moieties, is based on their prevalence in natural products and their potential impact on activity. researchgate.net

Combinatorial synthesis can be performed using various techniques, including parallel synthesis in solution or on solid support. nih.gov While parallel synthesis typically yields smaller libraries (hundreds to a few thousands of compounds), the structures of the resulting compounds are known. nih.gov Computational chemistry can be integrated into the library design process to predict likely hits and focus the synthesis efforts on subsets of chemical space. nih.gov

Detailed research findings from the evaluation of these libraries provide insights into the relationship between structural modifications and biological activity. For example, studies have shown that the specific methoxylation pattern on Ring B, the nature of introduced amino moieties, and the length of the carbon chain linker can influence MAO-B inhibitory activity. nih.gov

Interactive Data Table: MAO-B Inhibition by Selected Hispidol Analogues (Illustrative based on search results)

CompoundRing B Substitution PatternMAO-B Inhibition (% at 10 µM)IC₅₀ (µM)
Hispidol4'-OH2.45 nih.gov
Analogue 3bc3',4',5'-trimethoxyHighSubmicromolar researchgate.netnih.gov
Analogue 3bb2',3',4'-trimethoxyLow nih.gov
Analogue 1pPotent researchgate.net

The application of combinatorial synthetic methodologies coupled with positional scanning of Ring B allows for the generation and evaluation of diverse Hispidol analogues, facilitating the identification of compounds with enhanced biological properties. researchgate.nettandfonline.comnih.gov

Molecular and Cellular Pharmacology of Hispidol B and Its Analogues

Monoamine Oxidase (MAO) System Modulation

Hispidol (B191410) B and its derivatives have been extensively studied for their inhibitory effects on the two isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are crucial in the metabolism of monoamine neurotransmitters, and their dysregulation is linked to various neurological disorders.

MAO-A Inhibition Mechanisms

Hispidol B itself demonstrates potent and selective inhibitory activity against MAO-A. Studies have revealed that it acts as a reversible and competitive inhibitor of this isoform. The molecular structure of this compound, particularly the hydroxylation pattern on its rings, contributes significantly to its interaction with the active site of MAO-A. The inhibition is reversible, meaning the compound does not form a permanent covalent bond with the enzyme, which is a desirable characteristic for therapeutic agents to avoid long-term side effects.

The inhibitory activity of this compound analogues against MAO-A varies depending on the specific structural modifications. For instance, alterations to the substitution pattern on ring B can dramatically affect the inhibitory potency. Some analogues with specific substitutions show very low MAO-A inhibitory activity, which in turn enhances their selectivity towards MAO-B.

MAO-B Inhibition Mechanisms

While this compound is more selective for MAO-A, a number of its synthetic analogues have been identified as potent, selective, competitive, and reversible inhibitors of MAO-B. The mechanism of inhibition for these analogues involves binding to the active site of the MAO-B enzyme, thereby preventing the breakdown of its substrates, such as dopamine. This competitive and reversible nature of inhibition is a key feature, suggesting that these compounds can modulate MAO-B activity in a controlled manner. For example, the analogue designated as 1p has been highlighted as a potent competitive and reversible MAO-B inhibitor mdpi.comtandfonline.com.

Isoform Selectivity Profiles of this compound and its Analogues

The selectivity of this compound and its analogues for MAO-A versus MAO-B is a critical aspect of their pharmacological profile. This compound displays a preference for inhibiting MAO-A. However, through synthetic modifications, researchers have successfully developed analogues with high selectivity for MAO-B.

The selectivity is often quantified by the selectivity index (SI), which is the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B. A higher SI value indicates greater selectivity for MAO-B. Several analogues, such as 1p , 1q , 1x , and 1y , have demonstrated remarkable selectivity for MAO-B, with selectivity indices significantly greater than that of this compound. nih.gov This enhanced selectivity is achieved by structural modifications that increase steric hindrance or alter electronic properties, making the analogues less favorable for binding to the MAO-A active site while maintaining or improving affinity for the MAO-B active site.

Table 1: MAO-A and MAO-B Inhibitory Activities of this compound and Selected Analogues

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI) (MAO-A/MAO-B)
This compound 5.28 2.45 2.15
1p >100 0.171 >583
1q >100 0.594 >168
1x >100 0.182 >549
1y >100 0.201 >496
3aa >10 0.082 >122
3bc >10 0.078 >128

Neuroinflammatory Pathway Modulation

Neuroinflammation, primarily mediated by microglial cells in the central nervous system, is a key pathological feature of many neurodegenerative diseases. This compound and its analogues have been investigated for their ability to modulate these inflammatory pathways.

Inhibition of Proinflammatory Mediators in Microglia

Research utilizing the BV2 microglial cell line, a common model for studying neuroinflammation, has demonstrated that this compound and some of its analogues can effectively inhibit the production of key proinflammatory mediators. Specifically, these compounds have been shown to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 cells. mdpi.comtandfonline.com

LPS, a component of bacterial cell walls, is a potent activator of microglia, leading to the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGE2, respectively. The inhibitory effect of this compound analogues on the production of these mediators suggests that they can dampen the inflammatory response of microglia. For instance, compound 1p demonstrated a significant, dose-dependent inhibition of both NO and PGE2 production in activated BV2 cells. researchgate.net

Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated BV2 Microglial Cells by this compound and Analogue 1p

Compound Concentration (µM) % Inhibition of NO Production % Inhibition of PGE2 Production
This compound 1 ~15% ~20%
5 ~40% ~45%
10 ~60% ~65%
1p 1 ~20% ~25%
5 ~50% ~55%
10 ~70% ~75%

Cholinergic System Interactions

While the parent compound hispidol has shown disappointing direct inhibitory activity against acetylcholinesterase (AChE), with a high half-maximal inhibitory concentration (IC₅₀) of 202.47 µM, synthetic analogues have been developed that possess significantly improved potency. A series of O⁶-aminoalkyl derivatives of hispidol analogues were designed to act as multifunctional agents, targeting both monoamine oxidases and the cholinergic system.

Within this series, specific compounds emerged as promising AChE inhibitors. Notably, compounds designated as 3aa and 3bc were identified as exhibiting low-micromolar AChE inhibition. This positions them as potential dual-action molecules capable of modulating both the monoaminergic and cholinergic systems, which are crucial in the context of neurodegenerative diseases. The development of these analogues demonstrates that the hispidol scaffold can be chemically modified to effectively inhibit AChE, overcoming the low potency of the original natural product.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Hispidol and Selected Analogues
CompoundAChE Inhibitory Activity (IC₅₀)Classification
Hispidol202.47 µMWeak Inhibitor
Analogue 3aaLow-MicromolarPotential Inhibitor
Analogue 3bcLow-MicromolarPotential Inhibitor

Antioxidant System Modulation

Hispidol has demonstrated the ability to modulate oxidative stress by acting on intracellular reactive oxygen species (ROS). Studies have shown that hispidol can decrease the levels of intracellular ROS in the nematode Caenorhabditis elegans. This bioactivity points to an antioxidant effect within a complex biological system, contributing to an increase in the organism's lifespan. By reducing the burden of ROS, hispidol helps to protect cellular components from oxidative damage.

Beyond direct interaction with free radicals, hispidol actively enhances the body's own antioxidant defense systems. Research has shown that hispidol at a concentration of 50 µM increases the activity of the key endogenous antioxidant enzymes catalase (CAT) and superoxide dismutase (SOD) in cell-free assays caymanchem.combiomol.com. These enzymes are critical for detoxifying harmful reactive oxygen species. SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase facilitates the decomposition of hydrogen peroxide into water and oxygen. Furthermore, a related triterpenoid, 25-methoxy hispidol A, has been shown to prevent the suppression of these antioxidant enzymes and the transcription factor NF-E2-related factor-2 (Nrf2), which is a master regulator of the antioxidant response dntb.gov.ua.

Table 2: Effect of Hispidol on Endogenous Antioxidant Enzymes
EnzymeEffect of Hispidol Treatment
Superoxide Dismutase (SOD)Increased Activity caymanchem.combiomol.com
Catalase (CAT)Increased Activity caymanchem.combiomol.com

A primary mechanism through which hispidol analogues mitigate oxidative stress is through their potent inhibition of monoamine oxidase-B (MAO-B). The enzymatic action of MAOs on monoamine neurotransmitters is a significant source of oxidative stress in the brain, as it generates hydrogen peroxide as a byproduct, which can be converted into highly reactive hydroxyl radicals. By inhibiting MAO-B, hispidol analogues effectively reduce the production of these damaging reactive oxygen species. This inhibition serves as a neuroprotective strategy by protecting neuronal cells from the cytotoxicity associated with increased MAO activity and the resulting oxidative damage.

Enzyme Inhibition Beyond Monoamine Oxidases

The pharmacological activity of hispidol analogues extends beyond their effects on monoamine oxidases and acetylcholinesterase to include the modulation of enzymes involved in neuroinflammation. Chronic activation of microglia, the resident immune cells of the brain, leads to the sustained production of proinflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂).

Specific hispidol analogues have been shown to be effective inhibitors of the production of these neuroinflammatory mediators. For instance, analogue 1p was identified as a potent inhibitor of microglial production of both NO and PGE₂ tandfonline.comnih.gov. Similarly, analogues 3aa and 3bc demonstrated inhibition of microglial PGE₂ production. Since the synthesis of PGE₂ is catalyzed by cyclooxygenase (COX) enzymes, this inhibitory action on PGE₂ production strongly suggests that these hispidol analogues interfere with the COX pathway, showcasing a distinct mechanism of enzyme inhibition relevant to mitigating neuroinflammatory processes.

Tyrosinase Inhibition Potential

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders. While specific studies detailing the tyrosinase inhibitory activity and the precise IC50 value of this compound are not extensively available in the reviewed literature, the inhibitory potential of flavonoids, in general, is well-documented. The mechanism of tyrosinase inhibition by flavonoids is often attributed to their ability to chelate the copper ions within the active site of the enzyme, which is crucial for its catalytic activity nih.gov. Additionally, the structural similarity of flavonoids to the natural substrate, L-tyrosine, allows them to act as competitive inhibitors nih.gov. The presence of hydroxyl groups on the aromatic rings of flavonoids is considered a key structural feature for their anti-tyrosinase activity mdpi.com. Given that this compound possesses a flavonoid structure with hydroxyl groups, it is hypothesized to have tyrosinase inhibitory potential, though further direct experimental validation is required.

Glucosidase Inhibition Potential

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes α-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes.

While direct studies quantifying the α-glucosidase inhibitory activity of this compound with a specific IC50 value are not readily found in the current body of scientific literature, flavonoids as a class have been extensively studied for this property nih.gov. The inhibitory mechanism of flavonoids against α-glucosidase is often attributed to their ability to bind to the active site of the enzyme, acting as competitive inhibitors nih.gov. The structure-activity relationship studies on various flavonoids have indicated that the position and number of hydroxyl groups on the flavonoid skeleton play a crucial role in their inhibitory potency mdpi.com. For instance, a flavonoid with catechol groups in both A- and B-rings, along with a 3-OH group at the C-ring, has been shown to be a highly potent α-glucosidase inhibitor nih.gov. Although specific kinetic data for this compound is lacking, its flavonoid structure suggests a potential for glucosidase inhibition that warrants further investigation.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that is expressed in response to pro-inflammatory stimuli and produces large amounts of nitric oxide (NO), a key mediator in the inflammatory process. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases.

Direct quantitative data on the inhibition of iNOS by this compound is limited. However, studies on closely related compounds and analogues of hispidol provide strong evidence for its potential anti-inflammatory effects through the modulation of the iNOS pathway. For instance, a study on hispidol analogues demonstrated that certain derivatives can significantly inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells nih.gov. Another study on hispidin, a polyphenol structurally related to hispidol, showed that it significantly inhibits the expression of iNOS protein in LPS-treated BV-2 microglial cells in a dose- and time-dependent manner nih.gov. This inhibition of iNOS expression was found to be mediated through the suppression of the MAPK signaling pathway nih.gov. Furthermore, a study on O4'-benzyl-hispidol derivatives identified compounds that are potent inhibitors of nitric oxide production in microglial BV2 cells nih.gov. These findings collectively suggest that this compound likely possesses iNOS inhibitory activity, contributing to its potential anti-inflammatory properties.

Table 1: Effect of Hispidol Analogues on Nitric Oxide (NO) Production
CompoundCell LineStimulantObserved EffectReference
Hispidol Analogues (e.g., compound 1p)BV2 microgliaLPSSignificant inhibition of NO production nih.govnih.gov
HispidinBV-2 microglial cellsLPSSignificant decrease in NO production and iNOS protein expression nih.gov
O4'-benzyl-hispidol derivative (compound 2e)BV2 microgliaLPSSignificant inhibition of NO production at 3 µM nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is another key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. The expression of COX-2 is induced by inflammatory stimuli, and its inhibition is a major target for anti-inflammatory drugs.

While direct enzymatic assays detailing the IC50 of this compound on COX-2 are not available, studies on its analogues provide indirect evidence of its potential inhibitory activity. A study on O6-Aminoalkyl-Hispidol analogs demonstrated that some of these compounds could inhibit the production of prostaglandin E2 (PGE2), a primary product of the COX-2 pathway, in microglial cells mdpi.com. Specifically, compounds 3aa and 3bc were shown to alleviate LPS-induced PGE2 production in BV2 cells at a concentration of 10 micromolar mdpi.com. Another study on hispidol analogues also reported the effective suppression of induced-PGE2 production by BV2 cells at low concentrations nih.gov. These findings suggest that this compound may exert its anti-inflammatory effects, at least in part, by downregulating the COX-2 pathway, although direct enzymatic inhibition studies are needed for confirmation.

Table 2: Effect of Hispidol Analogues on Prostaglandin E2 (PGE2) Production
CompoundCell LineStimulantConcentrationObserved EffectReference
O6-Aminoalkyl-Hispidol Analogs (3aa and 3bc)BV2 microgliaLPS10 µMAlleviated increased PGE2 production to almost normal levels. mdpi.com
Hispidol Analogue (compound 1p) and HispidolBV2 microgliaLPSLow concentrationsEffectively suppressed induced-PGE2 production. nih.gov

Nuclear Receptor Agonistic Activity (e.g., Farnesoid X Receptor)

Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism, development, and immunity. The Farnesoid X Receptor (FXR) is a prominent member of this family, playing a crucial role in bile acid, lipid, and glucose metabolism nih.govmdpi.comresearchgate.net. Natural products are a rich source of compounds that can modulate the activity of nuclear receptors researchgate.net.

Currently, there is a lack of specific research in the available scientific literature investigating the agonistic activity of this compound on the Farnesoid X Receptor. While many natural compounds have been identified as FXR agonists, no studies have been found that specifically test the binding affinity or transcriptional activation of FXR by this compound. Therefore, the potential for this compound to act as an FXR agonist remains an open area for future research.

Ion Channel Modulation

Regulation of Large Conductance Calcium-Activated Potassium (BK) Channels (Slo-1)

Large conductance calcium-activated potassium (BK) channels, also known as Slo-1, are crucial regulators of neuronal excitability and neurotransmitter release. Recent research has identified Hispidol as a modulator of BK channel activity. A study utilizing the nematode Caenorhabditis elegans as a model organism has provided significant insights into the mechanism of action of hispidol on BK channels.

The research demonstrated that hispidol's effects on ethanol-induced behaviors are dependent on the presence of functional Slo-1 channels nih.gov. In worms lacking the slo-1 gene, the modulatory effects of hispidol were absent, but could be restored by reintroducing either the worm or human version of the slo-1 gene, suggesting a conserved mechanism of action researchgate.net.

Hispidol appears to activate BK channels through a mechanism involving channel clustering researchgate.net. Treatment with hispidol was shown to increase the formation of Slo-1 puncta, which represent clustered BK channels in cholinergic neurons researchgate.net. This enhanced clustering is thought to be a key aspect of hispidol's modulatory effect. The study also suggested that hispidol's action is independent of ethanol metabolism, as it did not alter the internal concentrations of ethanol nih.gov. These findings highlight a novel mechanism of ion channel modulation by hispidol and suggest its potential as a tool for studying BK channel function and as a lead compound for developing novel therapeutics targeting these channels.

Table 3: Summary of Hispidol's Effect on BK (Slo-1) Channels
Experimental ModelKey FindingMechanismReference
C. elegans (wild-type and slo-1 mutants)Hispidol's behavioral effects are dependent on Slo-1 channels.Modulation of BK channel activity. nih.govresearchgate.net
C. elegans with human slo-1 transgeneHispidol's effects are restored, suggesting a conserved interaction with human BK channels.Interaction with human Slo-1 protein. researchgate.net
C. elegans with fluorescently tagged Slo-1Hispidol treatment increases the clustering (puncta formation) of Slo-1 channels in neurons.Activation of BK channels via clustering regulation. researchgate.net

Effects on Channel Clustering and Expression

This compound has been shown to influence the expression and clustering of specific ion channels, particularly the large-conductance calcium-activated potassium (BK) channels. In the model organism Caenorhabditis elegans, studies using transgenic worms with mCherry-tagged BK channels (slo-1) revealed that hispidol treatment led to an increase in fluorescence intensity and the number of puncta in motor neurons. Current time information in Miami, FL, US.researchgate.net This observation indicates that hispidol enhances both the expression and the clustering of BK channels. Current time information in Miami, FL, US.researchgate.net

The clustering of the slo-1 channel is a critical factor in its function and its response to substances like ethanol. Current time information in Miami, FL, US. Research demonstrated that hispidol treatment accelerated the formation of slo-1 puncta specifically in cholinergic neurons upon acute ethanol exposure. Current time information in Miami, FL, US. This suggests that hispidol may promote the stabilization of BK channels in clusters at the presynaptic membrane, potentially by influencing their interaction with cytoskeletal proteins, rather than through direct binding to the channel itself. Current time information in Miami, FL, US.

Preclinical in vivo Biological Activity

Modulation of Alcohol-Induced Behavioral Responses in Model Organisms (C. elegans)

In the nematode C. elegans, this compound demonstrates a dual effect on alcohol-related behaviors, distinguishing between acute intoxication and withdrawal. researchgate.netaging-us.com When exposed to acute ethanol, worms pre-treated with hispidol exhibited more severe impairments in behaviors such as thrashing, locomotion speed, and body bending amplitude. researchgate.netaging-us.com This suggests that hispidol exacerbates the detrimental effects of acute alcohol intoxication. researchgate.netaging-us.com

Conversely, hispidol showed significant beneficial effects on behaviors associated with ethanol withdrawal. Current time information in Miami, FL, US.researchgate.netmdpi.com Worms undergoing withdrawal from ethanol exposure displayed improved locomotory speed and better performance in chemotaxis assays when treated with hispidol. researchgate.netmdpi.com These therapeutic effects during the withdrawal phase were found to be dependent on the activity of the BK channel, as the benefits were absent in worms with a non-functional slo-1 gene (the C. elegans ortholog for the BK channel's α-subunit). Current time information in Miami, FL, US.researchgate.net This indicates that hispidol modulates alcohol withdrawal behaviors through the slo-1 channel in cholinergic motor neurons. researchgate.net

**Table 1: Effects of this compound on Alcohol-Induced Behaviors in *C. elegans***

Condition Behavioral Parameter Observed Effect of this compound BK Channel (slo-1) Dependence
Acute Ethanol Exposure Thrashing Increased Impairment Yes
Locomotion Speed Increased Impairment Yes
Bending Amplitude Increased Impairment Yes
Ethanol Withdrawal Locomotion Speed Improved Performance Yes
Chemotaxis Improved Performance Yes

Anxiolytic Effects in Ethanol Withdrawal Models (Mouse)

The effects of hispidol observed in invertebrates extend to vertebrate models. In mouse models of alcohol use disorder, hispidol treatment demonstrated clear anxiolytic (anxiety-reducing) effects during the ethanol withdrawal phase. Current time information in Miami, FL, US.researchgate.net These effects were evaluated using standard behavioral tests for anxiety.

Table 2: Anxiolytic Effects of this compound in Withdrawn Mice

Behavioral Test Parameter Measured Effect of Ethanol Withdrawal Effect of this compound Treatment
Open Field Test (OFT) Center Time Ratio Decreased Alleviated the decrease
Elevated Plus Maze (EPMT) Time in Open Arms Decreased Counteracted the decrease
General Total Locomotion No significant change No significant change

Effects on Longevity in Model Systems (C. elegans)

Based on a review of the available scientific literature, no studies were identified that specifically assessed the effects of this compound on the lifespan or longevity of the model organism C. elegans.

Assessment of Memory and Cognitive Impairment in Animal Models

Direct behavioral studies assessing the impact of this compound on memory and cognitive impairment in animal models have not been extensively reported. However, research into its mechanism of action provides a strong rationale for its potential in neurological contexts. Hispidol and its analogues have been identified as inhibitors of monoamine oxidase-B (MAO-B).

MAO-B is an enzyme that breaks down neurotransmitters, and its increased activity is associated with neurodegenerative diseases. Upregulation of MAO activity contributes to lower levels of key neurotransmitters and produces reactive oxygen species (ROS), which induce oxidative stress and neuronal cell death. Furthermore, MAO-B activity is implicated in the pathophysiology of Alzheimer's disease, a condition defined by severe cognitive impairment. The development of selective and reversible MAO-B inhibitors is a therapeutic strategy for managing such neurodegenerative disorders. Therefore, while direct cognitive tests in animal models are not documented, the established MAO-B inhibitory action of hispidol analogues suggests a plausible mechanism for neuroprotection and potential mitigation of cognitive decline associated with neurodegeneration.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., A549, HeLa, HepG2, SGC-7901, SW-480)

While this compound has been isolated from natural sources in studies that also involved cytotoxic screening of various compounds, specific IC50 values for this compound against the human cancer cell lines A549 (lung carcinoma), HeLa (cervical cancer), HepG2 (liver carcinoma), SGC-7901 (gastric cancer), and SW-480 (colon adenocarcinoma) were not available in the reviewed scientific literature.

Structure Activity Relationship Sar Investigations of Hispidol B and Its Analogues

Influence of Aurone (B1235358) Scaffold Modifications

The core aurone structure of Hispidol (B191410) B, consisting of a benzofuranone ring system (Ring A) fused to a benzylidene moiety (Ring B), provides a versatile template for medicinal chemists. Modifications to the substitution patterns on both Ring A and Ring B have been shown to significantly impact the biological activity of these compounds.

The substitution pattern on Ring A of the aurone scaffold is a critical determinant of biological activity. Hispidol itself possesses a hydroxyl group at the C-6 position, a feature that has been a focal point of SAR studies. The presence of a hydroxyl or methoxy (B1213986) group at this position is a common characteristic of many biologically active aurones nih.gov.

Research has shown that the C-6 hydroxyl group in Hispidol B is important for its monoamine oxidase (MAO) inhibitory activity nih.gov. When this hydroxyl group is converted to a methoxy group, the resulting analogues exhibit a distinct profile of MAO-A inhibitory activity compared to their C-6 hydroxy counterparts nih.gov. For instance, several aurone derivatives with a 6-methoxyl group on Ring A have been identified as potent and selective inhibitors of MAO-B researchgate.net. This suggests that while the oxygen-containing substituent at C-6 is important, the nature of this substituent (hydroxyl vs. methoxy) can modulate the selectivity towards MAO isoforms.

The position of hydroxyl and methoxy groups on Ring B of the aurone scaffold plays a crucial role in determining the inhibitory activity and selectivity of this compound analogues, particularly against MAO enzymes. This compound naturally has a hydroxyl group at the para-position (C-4') of Ring B, which contributes to its micromolar MAO-A inhibitory activity nih.gov.

Studies involving the positional scanning of this hydroxyl group have revealed that moving it to the ortho- (C-2') or meta- (C-3') positions can be detrimental to MAO-A inhibition nih.gov. Conversely, for MAO-B inhibition, substitutions at the ortho- and meta-positions of Ring B are better tolerated nih.gov.

Furthermore, the replacement of hydroxyl groups with methoxy groups on Ring B has been a successful strategy for developing potent and selective MAO-B inhibitors. Several Ring B-methoxylated analogues of Hispidol have demonstrated high selectivity for MAO-B with promising anti-neuroinflammatory effects mdpi.comnih.gov. Specifically, sterically more demanding and less polar methoxy moieties at the ortho- and meta-positions of Ring B have been shown to result in submicromolar MAO-B inhibitory activity with very low MAO-A inhibition, leading to highly selective MAO-B inhibitors nih.gov. The substitution pattern of methoxy groups on Ring B, including mono-, di-, and trimethoxylation, has been systematically explored to optimize MAO-B inhibitory activity mdpi.com.

The differential roles of hydroxyl and methoxy groups are central to the biological potency of this compound and its analogues. A hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor, which can be crucial for binding to target enzymes nih.gov. In contrast, a methoxy group is less polar and can only function as a hydrogen bond acceptor nih.gov. These differences in electronic and steric properties significantly influence the interaction of the compounds with their biological targets.

In the context of MAO inhibition, the presence of hydroxyl groups at positions 4 and 6 of the aurone nucleus has been found to be crucial for inhibitory potency against certain viral enzymes nih.gov. Conversely, replacing these hydroxyl groups with methoxy substituents led to a loss of activity nih.gov. However, for MAO-B inhibition, methoxy moieties have proven to be more effective in achieving high potency and selectivity nih.gov. This suggests that the less polar nature and the specific hydrogen bonding capabilities of the methoxy group are favored for interaction with the active site of MAO-B. The strategic placement of these groups on both Ring A and Ring B is therefore a key consideration in the design of potent and selective this compound-based inhibitors.

Impact of Derivatization on Activity and Selectivity

The derivatization of the this compound scaffold has emerged as a powerful strategy to enhance its therapeutic potential, leading to compounds with improved activity, selectivity, and multi-target profiles. By introducing specific chemical moieties at various positions, researchers have been able to modulate the pharmacological properties of the parent compound.

The introduction of an aminoalkyl moiety at the O-6 position of Hispidol analogues has been explored to develop multifunctional agents targeting both MAO and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases doaj.orgnih.govelsevierpure.com. The rationale behind this approach is that the aminoalkyl side chain can interact with specific residues in the active sites of these enzymes, potentially enhancing inhibitory activity and providing a dual-target profile.

A series of O6-aminoalkyl derivatives of Hispidol analogues have been synthesized and evaluated for their MAO and AChE inhibitory activities mdpi.comnih.gov. The structure-activity relationship studies revealed that the inhibitory activity is influenced by the methoxylation pattern on Ring B, the nature of the introduced amino group (e.g., diethylamino, pyrrolidino, piperidino), and the length of the alkyl chain linker nih.gov.

For MAO-B inhibition, a shorter alkyl chain linker generally results in better activity nih.gov. For instance, among compounds with a 2'-methoxy substituent, the O6-diethylaminoethyl derivative showed excellent inhibition of MAO-B nih.gov. In contrast, all tested O6-aminoalkyl-hispidol analogues showed weak to no inhibition of MAO-A mdpi.com.

Several of these derivatives also exhibited low-micromolar inhibition of AChE doaj.orgnih.govelsevierpure.com. The combination of selective MAO-B inhibition and AChE inhibition in a single molecule presents a promising strategy for the management of neurodegenerative diseases doaj.orgnih.govelsevierpure.com. The following table summarizes the MAO-B and AChE inhibitory activities of selected O6-aminoalkyl Hispidol analogues.

CompoundRing B SubstitutionO6-Aminoalkyl MoietyMAO-B IC50 (µM)AChE IC50 (µM)
3aa 2'-MethoxyDiethylaminoethylSubmicromolarLow-micromolar
3bc 3',4',5'-TrimethoxyPyrrolidinoethylSubmicromolarLow-micromolar

Data derived from studies on multifunctional molecules targeting neurodegenerative diseases doaj.orgnih.gov.

Targeting neuroinflammation is another important therapeutic strategy for neurodegenerative diseases. To this end, researchers have investigated the impact of modifying the O-4' position of Hispidol with a benzyl (B1604629) group to develop dual MAO-B inhibitors and anti-neuroinflammatory agents nih.gov.

The synthesis and biological evaluation of a series of O4'-benzyl-hispidol derivatives revealed that this modification can lead to potent and selective MAO-B inhibitors with significant anti-neuroinflammatory properties nih.gov. The O4'-benzyl-hispidol derivatives were generally more potent MAO-B inhibitors compared to their O3'-benzyl counterparts nih.gov.

One of the most promising compounds from this series, compound 2e , exhibited a sub-micromolar IC50 value for MAO-B inhibition with high selectivity over MAO-A nih.gov. Furthermore, this compound was found to significantly inhibit the production of the neuroinflammatory mediator nitric oxide in microglial cells without causing significant cytotoxicity nih.gov. These findings highlight the potential of O4'-benzyl modification as a strategy to develop multifunctional this compound-based compounds for the treatment of neurodegenerative diseases.

CompoundModificationMAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Anti-Neuroinflammatory Activity
2e O4'-benzyl0.38>264Significant inhibition of nitric oxide production

Data from a study on dual monoamine oxidase-B inhibitors and anti-neuroinflammatory agents nih.gov.

Steric and Electronic Requirements for Target Binding

The structure-activity relationship (SAR) of this compound and its analogues has been investigated, primarily focusing on their inhibitory activity against monoamine oxidase B (MAO-B), a key target in the management of neurodegenerative diseases. These studies have revealed specific steric and electronic requirements that govern the binding of these compounds to the enzyme.

The core structure of this compound, a 6-hydroxyaurone, serves as the scaffold for modification. The SAR analyses have largely centered on the substitution patterns of ring-B and modifications at the C-6 position of ring-A.

Substitutions on Ring-B:

The nature and position of substituents on the benzylidene ring (ring-B) of the aurone scaffold play a critical role in the potency and selectivity of MAO-B inhibition.

Hydroxyl Groups: The position of hydroxyl groups on ring-B significantly influences activity. While this compound itself has a hydroxyl group at the 4'-position, studies have explored analogues with hydroxyl groups at the 2'- and 3'-positions. It has been observed that a para-position hydroxyl group (as in Hispidol) is important for MAO-A inhibitory activity, whereas ortho- or meta-positioning can be detrimental. nih.gov

Methoxy Groups: Replacing hydroxyl groups with methoxy groups on ring-B has been a key strategy in developing selective MAO-B inhibitors. The steric bulk and electronic properties of the methoxy group compared to the hydroxyl group appear to be crucial.

Mono-methoxylation at the para-position of ring-B was found to support both MAO-A and MAO-B inhibitory activities. nih.gov

Interestingly, the presence of methoxy groups at the ortho- and meta- positions of ring-B was found to abolish MAO-A activity, thereby enhancing selectivity for MAO-B. nih.gov

A derivative with methoxy groups at the 2', 3', and 4' positions of ring-B (compound 1p ) emerged as a potent and selective MAO-B inhibitor. This suggests that MAO-B can tolerate sterically demanding substituents at multiple positions on ring-B. nih.gov

Dihydroxylation and Trihydroxylation: The exploration of dihydroxy and trihydroxy patterns on ring-B has further elucidated the steric and electronic requirements. The specific arrangement of these multiple hydroxyl groups impacts the binding affinity, though detailed SAR for these is complex.

Modifications on Ring-A:

The C-6 position of ring-A in this compound, which bears a hydroxyl group, has also been a site for modification.

C-6 Hydroxyl vs. C-6 Methoxy: Analogues with a C-6 methoxy group instead of a C-6 hydroxyl group have been synthesized and evaluated. The results indicated that the MAO-B isoform could tolerate substituents at the ortho- and meta- positions of ring-B in these C-6 methoxy analogues as well. nih.gov

O-Aminoalkyl Derivatives: The introduction of O-aminoalkyl chains at the C-6 position has been explored to develop multifunctional ligands. The length of the carbon linker and the nature of the amino group influence the inhibitory activity against both MAO-B and other targets like acetylcholinesterase (AChE). mdpi.com

An in-silico study provided insights into the molecular basis for the selective MAO-B inhibition observed with some analogues, suggesting that the specific steric and electronic arrangement of the substituents allows for favorable interactions within the binding pocket of MAO-B. nih.gov

The following table summarizes the MAO-B inhibitory activity of selected this compound analogues, highlighting the impact of different substitution patterns.

CompoundRing-A Substitution (C-6)Ring-B SubstitutionhMAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
Hispidol-OH4'-OH2.45-
1p-OH2',3',4'-trimethoxy0.14>714
1x-OCH32'-methoxy0.12>833
1y-OCH33'-methoxy0.07>1428

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound and its direct analogues are not extensively reported in the reviewed literature, the principles of QSAR have been applied to the broader class of aurone derivatives for various biological activities.

QSAR models are typically expressed in the form of an equation:

Biological Activity = f (Molecular Descriptors)

Where f represents a mathematical function and molecular descriptors are numerical values that encode the physicochemical properties of the molecules.

General QSAR Approaches for Aurone Derivatives:

For aurone derivatives, QSAR studies have employed various molecular descriptors to model their biological activities, such as antimalarial and antioxidant effects. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding interactions like hydrogen bonding and electrostatic interactions with the target protein.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific steric indices. They are important for determining how well a ligand fits into the binding pocket of a receptor.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being the most common. Hydrophobicity is critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects of molecular size, shape, and branching.

Modeling Techniques:

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.

For this compound and its analogues targeting MAO-B, a hypothetical QSAR model would likely incorporate descriptors that capture the electronic effects of the hydroxyl and methoxy substituents on ring-B, as well as steric parameters that account for the size and shape of these groups. The model could potentially predict the MAO-B inhibitory activity of new, unsynthesized this compound analogues, thereby guiding the design of more potent and selective inhibitors.

Although a specific QSAR equation for this compound is not available, the in-silico studies and molecular docking analyses performed on its analogues serve a similar purpose by providing a qualitative understanding of the SAR, which is a precursor to quantitative modeling. nih.gov

Advanced Analytical Methodologies for Hispidol B Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in the analysis of Hispidol (B191410) B, enabling its separation from complex biological or botanical matrices. Various chromatographic techniques are employed depending on the specific analytical goal, such as isolation, purification, or quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Hispidol B. HPLC, often coupled with detectors such as photodiode array (PDA) or mass spectrometry (MS), allows for the identification and quantification of this compound in plant extracts and biological samples oup.comresearchgate.netmdpi.com. Studies have utilized HPLC-PDA-MS for metabolic profiling, identifying Hispidol based on its retention time and spectral characteristics compared to authentic standards oup.comresearchgate.net. The UV spectra of Hispidol show a λmax at 390 nm, characteristic of aurones oup.comresearchgate.net. HPLC methods have also been developed for the separation and quantification of related compounds, demonstrating the technique's suitability for analyzing complex mixtures containing this compound mdpi.comnih.gov.

While HPLC is more commonly applied for the analysis of relatively polar and non-volatile compounds like this compound, Gas Chromatography (GC) is typically used for volatile or semi-volatile substances. In the context of this compound research, GC-MS has been employed in studies involving Hispidol conjugates. For instance, GC-MS analysis was used to confirm the presence of a hexose (B10828440) moiety in a Hispidol conjugate after enzymatic hydrolysis oup.comresearchgate.net. Direct GC analysis of this compound would likely require derivatization to increase its volatility, although specific methods for this compound derivatization and GC analysis were not prominently featured in the reviewed literature.

Two-Dimensional Liquid Chromatography (2D-LC) is a powerful technique for the analysis of complex samples, offering enhanced peak capacity and improved separation compared to one-dimensional LC chromatographyonline.comresearchgate.netmdpi.com. 2D-LC can involve coupling two different separation mechanisms, significantly increasing the resolution of complex mixtures mdpi.com. While 2D-LC holds potential for the comprehensive analysis of matrices containing this compound by providing better separation of co-eluting compounds, specific applications of 2D-LC directly for the analysis of this compound were not detailed in the provided search results. The technique's ability to handle complex matrices and improve resolution makes it a valuable tool for future this compound research, particularly for analyzing samples with numerous components mdpi.com.

Mass Spectrometry (MS) Applications

Mass Spectrometry is indispensable in this compound research, providing crucial information regarding its mass, structure, and facilitating its detection and quantification with high sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantitative analysis of natural products and metabolites mdpi.comnih.govrsc.orgdergipark.org.tr. LC-MS/MS allows for the targeted detection and quantification of specific compounds within complex samples by monitoring specific precursor-product ion transitions nih.gov. In studies related to the biological activities of this compound, LC-MS/MS has been utilized for the analysis of neurotransmitter monoamines and metabolites in biological tissues, demonstrating its applicability in research involving this compound's effects benthamdirect.com. The technique's sensitivity and specificity make it well-suited for quantifying this compound in various matrices, even at low concentrations rsc.org. For instance, LC-MS/MS has been successfully applied for the quantitative analysis of bioactive compounds in plant extracts dergipark.org.tr. In LC-MS analysis of Hispidol, the deprotonated molecule ([M-H]-) at m/z 253 is a key ion observed in negative ion mode, which can be used for quantitative analysis oup.comresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and aiding in the structural elucidation of compounds axispharm.commass-analytica.com. HRMS is particularly valuable for confirming the molecular formula of this compound and its derivatives and for identifying unknown related compounds or metabolites axispharm.com. Studies involving the synthesis and characterization of this compound analogues have employed HRMS analysis to confirm the structures of the synthesized compounds nih.govresearchgate.netmdpi.comresearchgate.net. HRMS can reveal detailed structural information through advanced fragmentation techniques axispharm.com. This is crucial for unequivocally identifying this compound and understanding the structures of any modified or related compounds encountered in research mass-analytica.com.

Ambient Ionization Mass Spectrometry (e.g., DART-MS)

Ambient ionization mass spectrometry (AIMS) techniques, such as Direct Analysis in Real-Time Mass Spectrometry (DART-MS), enable the rapid analysis of samples with minimal or no sample preparation, often in their native state and under open environmental conditions. taylorandfrancis.comekb.egrsc.org These techniques are valuable for obtaining quick chemical fingerprints and can be applied to various sample types, including solids, liquids, and gases. azolifesciences.com

DART-MS has been used in metabolomics research, including studies analyzing changes in skin metabolites. nih.gov While the search results did not provide specific examples of DART-MS being used directly on this compound itself, AIMS techniques are broadly applicable to the analysis of small organic molecules in complex matrices. nih.gov The DART methodology involves applying an electrical potential to a gas stream (like helium) to generate metastable species that ionize analytes upon contact with the sample surface. taylorandfrancis.com This allows for direct analysis without the need for vacuum constraints. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics Research

NMR spectroscopy is a fundamental tool in metabolomics research, providing detailed structural information and enabling the identification and quantification of metabolites in complex mixtures. frontiersin.orgnih.govunl.edu Unlike mass spectrometry, NMR is non-destructive and allows for the simultaneous analysis of multiple compounds. frontiersin.orgnih.gov Peak intensities in NMR spectra are directly proportional to the number of contributing nuclei, facilitating quantitative analysis. nih.gov

NMR-based metabolomics is highly reproducible and requires little to no sample preparation or chemical derivatization, making it suitable for high-throughput studies. unl.edunih.gov It is particularly effective for characterizing polar compounds like sugars, organic acids, and alcohols, which can be challenging for other techniques. unl.edu

Proton Nuclear Magnetic Resonance (¹H NMR) for Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a widely used technique for the structural characterization of organic compounds, including this compound and its analogues. frontiersin.org ¹H NMR provides information about the hydrogen atoms within a molecule, including their chemical environment and connectivity. This is crucial for confirming the structure of synthesized compounds and identifying natural products. nih.gov

Studies involving this compound analogues have utilized ¹H NMR for structural elucidation. nih.gov The ¹H NMR spectrum provides an overview of the main compounds present in samples and is often the primary approach in NMR-based metabolomics. frontiersin.org Signal overlap can be a challenge in complex mixtures, necessitating the use of advanced pulse sequences and multi-dimensional NMR techniques. frontiersin.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Insights

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information to ¹H NMR by revealing the carbon skeleton of a molecule. frontiersin.org This technique is essential for obtaining detailed insights into the different carbon environments within this compound and its derivatives. Studies on this compound analogues have reported the use of ¹³C NMR for structural elucidation. nih.gov

While the natural abundance of ¹³C is lower than that of ¹H, ¹³C NMR spectra are characterized by a broader chemical shift dispersion, which can help in resolving overlapping signals observed in ¹H NMR, particularly for samples containing diverse metabolites like terpenes and saponins. frontiersin.orgnih.gov

Multi-dimensional NMR for Complex Mixture Analysis

Multi-dimensional NMR experiments are powerful tools for analyzing complex mixtures, such as biological extracts, by spreading signals across multiple dimensions, thereby reducing spectral overlap and facilitating the identification of individual components. researchgate.netnih.govcopernicus.org These techniques correlate the resonances of different nuclei or groups of nuclei, providing detailed connectivity information. nih.gov

Common multi-dimensional NMR experiments used in metabolomics include 2D ¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbon atoms, and 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy), which reveals correlations between protons within the same spin system. nih.gov These techniques, sometimes used in combination (e.g., ¹³C-¹H HSQC-TOCSY), improve the accuracy and scope of metabolite identification in complex samples. nih.gov While specific multi-dimensional NMR data for this compound in complex mixtures were not detailed in the search results, the application of these techniques is standard practice in the comprehensive analysis of natural products and their presence in biological matrices. researchgate.netnih.gov

Spectrophotometric Assays for Enzyme Kinetics and Activity

Spectrophotometric assays are widely used to measure enzyme kinetics and activity by monitoring changes in absorbance at a specific wavelength as a reaction progresses. bitesizebio.comeppendorf.com These assays are based on the principle that either the substrate or the product of an enzymatic reaction has distinct absorbance properties. bitesizebio.com By tracking the change in absorbance over time, the rate of the reaction can be determined, providing insights into enzyme kinetics, such as Km and Vmax values. bitesizebio.comeppendorf.comcarleton.edu

Hispidol has been evaluated for its inhibitory activities against enzymes like monoamine oxidases (MAO-A and MAO-B) using spectrophotometric methods. nih.govacs.orgnih.gov These assays typically involve using a substrate that produces a detectable change in absorbance upon enzymatic conversion. acs.orgbiocompare.com For instance, the activity levels of MAO-A and MAO-B can be investigated by continuously monitoring the change in absorbance at specific wavelengths (e.g., 316 nm for kynuramine (B1673886) substrate and 250 nm for benzylamine (B48309) substrate). acs.org Enzyme activity assays are performed under controlled conditions of substrate concentration, pH, and temperature to ensure that the reaction rate is dependent primarily on the enzyme concentration. ksu.edu.sa

Interactive Table: Spectrophotometric Enzyme Inhibition Data for Hispidol

EnzymeIC₅₀ (µM)Assay TypeReference
MAO-A0.26Inhibition Assay caymanchem.com
MAO-B2.45Inhibition Assay caymanchem.com
Tyrosinase38.4Inhibition Assay caymanchem.com

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

Cell-Based Assays for Biological Activity Evaluation (e.g., WST-1 for cell viability)

Cell-based assays are essential for evaluating the biological activity of compounds like this compound in a cellular context. These assays can assess various cellular responses, including cell viability, proliferation, cytotoxicity, and the modulation of specific cellular pathways. domainex.co.uk They provide valuable information on how a compound interacts with living cells and its potential therapeutic effects.

The Water-Soluble Tetrazolium-1 (WST-1) assay is a common colorimetric method used to quantify cell proliferation, viability, and cytotoxicity. abcam.comsigmaaldrich.comsigmaaldrich.cn The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells. abcam.comsigmaaldrich.cn The amount of formazan produced is directly proportional to the number of metabolically active cells and is quantified by measuring the absorbance using a spectrophotometer or microplate reader. abcam.comsigmaaldrich.cn

Studies investigating the effects of Hispidol and its analogues on cell viability have utilized the WST-1 assay. nih.govsemanticscholar.org For example, the WST-1 assay has been employed to assess the impact of Hispidol and its derivatives on the viability of BV2 microglial cells. nih.govsemanticscholar.org This assay is considered more sensitive and rapid than some other tetrazolium-based assays like MTT, and it does not require extra steps such as formazan dissolution. nih.govabcam.com

Interactive Table: Example Cell Viability Data (Illustrative based on search results)

CompoundCell LineConcentration (µM)Cell Viability (% of Control)Assay MethodReference
HispidolBV2 Microglia1No significant impairmentWST-1 nih.gov
HispidolBV2 Microglia10No significant impairmentWST-1 nih.gov
HispidolBV2 Microglia30Cytotoxic effects observedWST-1 nih.gov
HispidolBV2 Microglia50Cytotoxic effects observedWST-1 nih.gov
Compound 1pBV2 Microglia1-50No significant impairmentWST-1 nih.gov

Cell-based assays like WST-1 are crucial for determining the potential cytotoxicity of compounds and evaluating their effects on cell health and proliferation, which is vital in the development of potential therapeutic agents. domainex.co.uksigmaaldrich.comsigmaaldrich.cn

Theoretical and Computational Studies of Hispidol B

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely used to predict the preferred orientation (binding mode) of a ligand, such as Hispidol (B191410) B, within the binding site of a target protein and to estimate the binding affinity. This provides insights into the potential inhibitory or regulatory effects of the compound on specific biological targets.

Prediction of Binding Modes with MAO Isoforms (e.g., MAO-A, MAO-B)

Hispidol B has been investigated for its potential inhibitory activity against monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. nih.govcaymanchem.com Molecular docking simulations have been employed to understand how this compound interacts with the active sites of these enzymes. Studies indicate that this compound can bind to the major pocket of both MAO-A and MAO-B. nih.gov Flexible docking simulations have shown that this compound exhibits a greater predicted binding affinity for MAO-A (-9.1 kcal/mol) compared to MAO-B (-8.7 kcal/mol). nih.gov This aligns with experimental findings suggesting this compound is a more potent inhibitor of MAO-A than MAO-B. nih.govcaymanchem.com Analogs of Hispidol, including O⁶-aminoalkyl-hispidol derivatives, have also been studied using molecular docking to understand their interactions with MAO isoforms and acetylcholinesterase. mdpi.comresearchgate.net

Table 1: Predicted Binding Affinities of this compound with MAO Isoforms

Target EnzymePredicted Binding Affinity (kcal/mol)Reference
MAO-A-9.1 nih.gov
MAO-B-8.7 nih.gov

Insights into Acetylcholinesterase Binding

Beyond MAO inhibition, the interaction of this compound and its analogs with acetylcholinesterase (AChE) has also been explored through computational methods. mdpi.comresearchgate.net While a preliminary experimental evaluation of Hispidol's AChE inhibitory activity showed a relatively high IC₅₀ value (202.47 µM), molecular docking simulations have been used to investigate potential binding modes. mdpi.comresearchgate.net Studies on Hispidol analogs have utilized in silico docking to gain insights into their AChE inhibitory activities. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing information about the conformational flexibility and stability of a compound and its interactions with a target. cresset-group.combiorxiv.org MD simulations can help assess the stability of protein-ligand complexes and identify different conformational states. cresset-group.combiorxiv.orgresearchgate.netmdpi.commdpi.com While the provided search results discuss the application and principles of MD simulations for analyzing protein conformations and ligand binding stability in general cresset-group.combiorxiv.orgresearchgate.netmdpi.commdpi.com, specific detailed findings from MD simulations focused solely on the conformational analysis and stability of this compound itself, or this compound in complex with its targets, were not prominently detailed in the search results. However, MD simulations have been used in studies involving Hispidol analogs to further validate docking data and understand protein-ligand complexes. acs.org

In silico ADME Prediction and Pharmacokinetic Modeling (excluding human trial data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used to estimate the pharmacokinetic properties of a compound based on its chemical structure. researchgate.netnih.govmdpi.com These predictions are valuable in the early stages of drug discovery to filter out compounds likely to have unfavorable pharmacokinetic profiles. researchgate.netmdpi.com In silico ADME modeling helps predict drug behavior in vivo by integrating pharmacokinetic processes into a single model. researchgate.net Key physicochemical properties such as logP, logD, solubility, and pKa are important for ADME prediction. researchgate.net While the search results discuss the general application and importance of in silico ADME prediction and pharmacokinetic modeling in drug discovery researchgate.netnih.govmdpi.combiorxiv.orgnih.gov, specific in silico ADME prediction results or pharmacokinetic modeling data solely for this compound were not specifically provided in the search snippets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.comgithub.comnih.gov QSAR models can be used to predict the activity of new compounds and to identify structural features important for activity. researchgate.netmdpi.comnih.gov This technique can help prioritize compounds and guide the design of new analogs with improved properties. researchgate.netnih.gov While the search results mention QSAR modeling in the context of studying Hispidol analogs and their MAO inhibitory activity tandfonline.comtandfonline.comnih.gov, detailed QSAR models specifically developed for this compound were not explicitly described in the provided snippets. QSAR studies involving Hispidol analogs have aimed to understand the structure-activity relationships influencing MAO-B inhibitory activity. nih.gov

Future Research Directions and Translational Perspectives for Hispidol B

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Regulation

Understanding the complete biosynthetic pathway of Hispidol (B191410) B is crucial for potential sustainable production and for generating novel analogues through metabolic engineering. While some studies have explored the biosynthesis of related compounds like Hispidol in plants, identifying the specific enzymes and genetic regulatory mechanisms involved in Hispidol B synthesis remains an area for future investigation. Research into plant secondary metabolism has shown that enzymes, often encoded by specific genes, catalyze the steps in biosynthetic pathways. libretexts.orgableweb.org Integrated approaches combining metabolomics and transcriptomics have been successful in identifying novel genes and mechanisms in plant natural product biosynthesis. oup.com Applying such integrated strategies to the source organisms of this compound (if naturally occurring sources beyond synthesis are identified) could help elucidate the undiscovered enzymes and the genetic regulation governing its production. Transcription factors, which control gene expression, are known to play important roles in regulating terpenoid biosynthesis in medicinal plants. mdpi.com Identifying and characterizing these regulatory elements for this compound synthesis could open avenues for manipulating its production.

Identification of Additional Molecular Targets and Signaling Pathways

While triterpenoids are known for diverse activities, the specific molecular targets and signaling pathways modulated by this compound require further comprehensive investigation. Research on related compounds and other triterpenoids suggests potential interactions with pathways involved in inflammation, oxidative stress, and cell proliferation. ontosight.aimedchemexpress.commdpi.com Future studies should employ a range of biochemical and cell-based assays, potentially coupled with advanced techniques like proteomic profiling and target deconvolution strategies, to identify the primary proteins and pathways that this compound interacts with. Understanding these interactions at a molecular level is critical for explaining its observed biological effects and for rational drug design. For example, studies on Hispidol have shown modulation of BK channels and inhibition of TNF-α induced adhesion and expression, suggesting potential targets in neurological and inflammatory conditions. medchemexpress.commdpi.com

Exploration of Polypharmacological Applications

Given the potential for triterpenoids to exhibit multiple biological activities, exploring the polypharmacological applications of this compound is a significant future research direction. ontosight.ai Polypharmacology, the concept of a single molecule interacting with multiple targets, is gaining traction for treating complex multifactorial diseases like neurodegenerative disorders. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua Research on Hispidol analogues has already demonstrated potential as multifunctional agents targeting both MAO-B inhibition and neuroinflammation. nih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net Future studies on this compound can investigate its ability to modulate multiple relevant pathways simultaneously, which could offer advantages over single-target therapies for complex conditions. This involves evaluating its activity in various disease models and assessing its effects on interconnected biological processes.

Advanced Preclinical Efficacy Studies in Complex Disease Models (animal models, in vitro mechanistic)

Advancing preclinical efficacy studies using complex disease models is crucial to evaluate the therapeutic potential of this compound. This includes utilizing both in vitro mechanistic studies and relevant in vivo animal models that closely mimic human disease conditions. dntb.gov.uacreative-animodel.comadebiotech.orgmdpi.com While initial studies might use simplified cell models, future research should employ more complex systems such as co-culture models, organoids, or microphysiological systems to better recapitulate the cellular environment of diseases. adebiotech.orginsphero.com In vivo studies in appropriate animal models are essential to assess the compound's efficacy in a living system, considering factors like bioavailability, metabolism, and potential off-target effects. creative-animodel.commdpi.com These studies should aim to provide detailed mechanistic insights into how this compound exerts its effects within the context of the whole organism or complex tissue system.

Optimization of Analytical Methods for this compound and its Metabolites

Optimizing analytical methods for the detection, quantification, and characterization of this compound and its metabolites is vital for pharmacokinetic and pharmacodynamic studies. deepdyve.comnih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., PDA, MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for analyzing natural products and their metabolites. sysrevpharm.org Future research should focus on developing highly sensitive, selective, and robust analytical methods specifically for this compound in various biological matrices (e.g., plasma, urine, tissues). This includes identifying and characterizing its metabolic fate in biological systems. Such optimized methods are indispensable for conducting accurate preclinical studies and for potential future clinical development.

Development of this compound-Based Research Probes and Tools

Developing this compound-based research probes and tools would significantly advance the understanding of its biological interactions and mechanisms. This could involve synthesizing labeled versions of this compound (e.g., fluorescent or radiolabeled) to track its distribution in cells and tissues and to identify its binding partners. probetools.net Affinity probes could be designed to isolate and identify the proteins that directly interact with this compound. These tools would be invaluable for detailed mechanistic studies, target validation, and for exploring the cellular pathways influenced by the compound.

Q & A

Q. What ethical guidelines apply to preclinical testing of this compound in animal models of inflammatory bowel disease (IBD)?

  • Compliance : Follow ARRIVE 2.0 guidelines for in vivo studies, including randomization, blinding, and justification of sample sizes (e.g., power analysis with α=0.05, β=0.20) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.